

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate molecular weight

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Compound of Interest

Compound Name: (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

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An In-Depth Technical Guide to **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**, a key chiral intermediate in modern drug discovery and development. We will delve into its fundamental properties, synthesis, and, most critically, the analytical methodologies required to ensure its quality and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Introduction: The Significance of a Chiral Scaffold

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a piperidine derivative of significant interest in medicinal chemistry.^{[1][2]} Its rigid, chiral structure serves as a valuable scaffold for creating complex molecules with specific biological activities.^[1] The piperidine ring is a common motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).^{[2][3]} The stereochemistry at the 3-position is often crucial for target engagement and pharmacological effect, making the enantiomerically pure (R)-isomer a highly sought-after starting material. The benzyl carbamate (Cbz) group provides a stable protecting group for the nitrogen atom, allowing for selective reactions at other positions of the molecule during multi-step syntheses.^[4]

Physicochemical Properties

A clear understanding of the fundamental properties of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** is the foundation for its effective use in synthesis and analysis.

Property	Value	Source
Molecular Weight	235.28 g/mol	[1][5][6][7][8][9]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1][5][6][8][9]
CAS Number	100858-34-2	[5]
IUPAC Name	benzyl (3R)-3-hydroxypiperidine-1-carboxylate	[5]
Boiling Point	384.9°C	[4]
Appearance	Colorless to pale yellow crystalline solid	[2]
Solubility	Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water	[2]

Synthesis and Manufacturing Overview

The synthesis of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** can be approached through several routes. One common strategy involves the reduction of a pyridine precursor followed by N-benylation. For instance, 3-hydroxypyridine can be hydrogenated to 3-hydroxypiperidine, which is then reacted with a benzylating agent. However, this can be a costly approach due to the use of precious metal catalysts. Another pathway involves the alkylation of 3-hydroxypyridine with benzyl chloride or benzyl bromide to form a quaternary ammonium salt, which is subsequently reduced. This method, however, can present safety challenges in post-reaction work-ups. A more recent approach involves the protection of 3-hydroxypiperidine with a halogenated benzyl group, followed by reaction with hexamethyldisilane and subsequent deprotection to yield the high-purity product. This method is noted for its mild reaction conditions and suitability for large-scale production.

Analytical Characterization: A Self-Validating System

Ensuring the chemical identity, purity, and, most importantly, the enantiomeric excess of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** is paramount for its use in pharmaceutical development. The following sections detail the critical analytical techniques and provide validated protocols.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

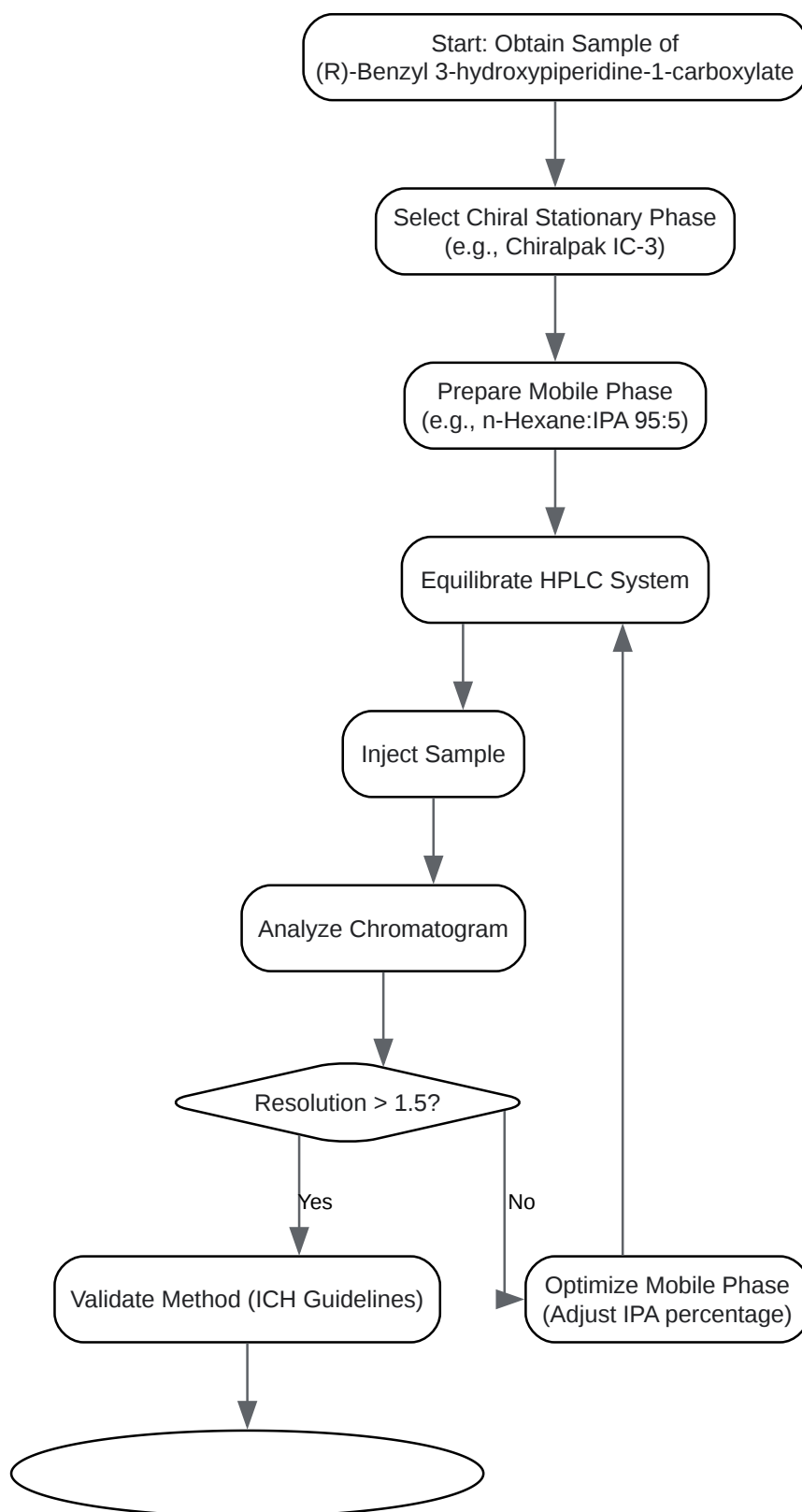
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds like **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**.^{[10][11]} The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation. Polysaccharide-based columns are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including piperidine derivatives.^{[10][11]}

Experimental Protocol: Chiral HPLC Analysis

- **Instrumentation:** A standard HPLC system equipped with a UV detector is sufficient.
- **Chiral Stationary Phase:** A Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm) is a suitable choice for this class of compounds.^[11]
- **Mobile Phase:** A mixture of n-Hexane and Isopropanol (95:5, v/v) is a good starting point for method development.^[10] For compounds that are not UV-active, a pre-column derivatization step with a chromophoric agent like para-toluene sulfonyl chloride (PTSC) can be employed.^[12]
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30°C.
- **Detection:** UV detection at 228 nm is appropriate for the benzoyl-derivatized compound.^[12]
- **Sample Preparation:** Dissolve a known concentration of the sample in the mobile phase.

- Injection Volume: 20 μ L.
- Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: $\% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$. A resolution (Rs) of greater than 1.5 between the two enantiomer peaks is desired for accurate quantification.

Logical Workflow for Chiral HPLC Method Development



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Caption: Workflow for Chiral HPLC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**. Both ^1H and ^{13}C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.
- Benzylic Protons: A singlet or AB quartet around 5.1 ppm for the $-\text{CH}_2-$ protons of the benzyl group.
- Piperidine Ring Protons: A series of complex multiplets between 1.5 and 4.0 ppm. The proton at the 3-position (CH-OH) will appear as a distinct multiplet, and its coupling constants can provide information about the stereochemistry.
- Hydroxyl Proton: A broad singlet that may be exchangeable with D_2O .

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbon: A peak around 155 ppm for the carbamate carbonyl.
- Aromatic Carbons: Several peaks between 127 and 137 ppm.
- Benzylic Carbon: A peak around 67 ppm for the $-\text{CH}_2-$ of the benzyl group.
- Piperidine Ring Carbons: Peaks in the range of 20-70 ppm. The carbon bearing the hydroxyl group (C-3) will be in the downfield region of this range.

The presence of the Cbz group can lead to conformational isomers due to restricted rotation around the amide bond, which may result in peak broadening or the appearance of multiple sets of signals in the NMR spectra at room temperature.^{[13][14]}

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and accurate determination of the molecular weight of **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**, confirming its elemental composition.

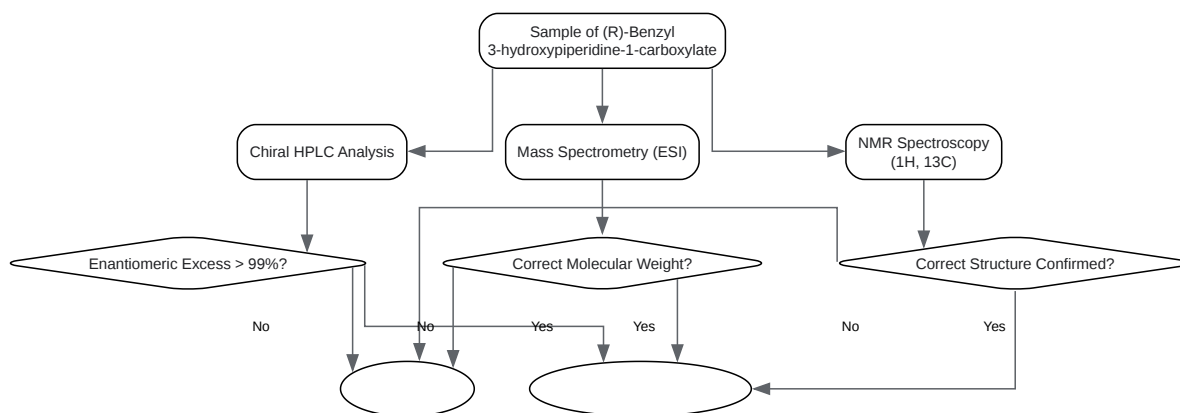
Expected Mass Spectral Data (Electrospray Ionization - ESI):

- $[M+H]^+$: An ion at m/z 236.1281, corresponding to the protonated molecule.
- $[M+Na]^+$: An ion at m/z 258.1100, corresponding to the sodium adduct.

Fragmentation Pattern:

The benzyl carbamate moiety is prone to characteristic fragmentation pathways. A common fragmentation involves the loss of the benzyl group (C_7H_7 , 91 Da) or the entire benzyloxycarbonyl group ($C_8H_7O_2$, 135 Da).

Workflow for Comprehensive Analytical Characterization



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Caption: Integrated Analytical Workflow for Quality Control.

Applications in Drug Development

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents.^{[2][3]} Its utility stems from the combination of the piperidine core, a key pharmacophore for CNS targets, and the chiral hydroxyl group, which can be further functionalized or serve as a critical binding element.^{[2][15]} The N-benzyl group is a common structural motif in drug discovery, offering a means to modulate physicochemical properties and engage in cation- π interactions with target proteins.^[3]

Safety and Handling

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

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